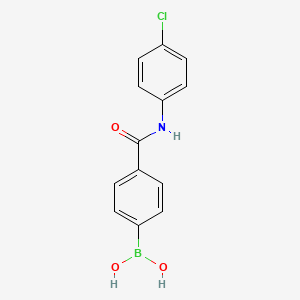

4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BClNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGSKPWDDNXYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657083 | |

| Record name | {4-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-02-5 | |

| Record name | B-[4-[[(4-Chlorophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Chlorophenylcarbamoyl)phenylboronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both successful execution and a deeper understanding of the process.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a boronic acid moiety and a chloro-substituted phenylamide group. This unique structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, allowing for its incorporation into complex molecular architectures. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are often sought in the design of enzyme inhibitors and other bioactive compounds.

The most direct and atom-economical approach to this molecule is the direct amide coupling between 4-carboxyphenylboronic acid and 4-chloroaniline. This guide will focus on a robust protocol using standard peptide coupling reagents, which offers high yields and purity under mild conditions.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the central amide bond, revealing the two commercially available starting materials. This is the most efficient synthetic route.

Caption: Retrosynthetic disconnection of the target molecule.

Core Mechanism: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water at high temperatures. To achieve this transformation under mild laboratory conditions, the carboxylic acid must first be "activated". This is typically accomplished using coupling reagents, such as a carbodiimide (e.g., EDC) in conjunction with an additive (e.g., HOBt or Oxyma).

The activation process follows a well-established pathway:

-

The carboxylate oxygen of 4-carboxyphenylboronic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

This unstable intermediate can be intercepted by an amine directly. However, it is also prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct.

-

To prevent this and improve efficiency, an additive like HOBt is used. HOBt rapidly reacts with the O-acylisourea to form an activated HOBt-ester.

-

This activated ester is less reactive than the O-acylisourea but is much more stable and highly susceptible to nucleophilic attack by the amine (4-chloroaniline), leading to the desired amide product and regenerating HOBt.

Caption: Generalized workflow for carbodiimide-mediated amide coupling.

Materials, Reagents, and Justification

Successful synthesis requires high-purity reagents. Commercially available arylboronic acids often contain boroxine (anhydride trimer) impurities, which are less reactive.[1] If high purity is critical, recrystallization of the 4-carboxyphenylboronic acid from hot water may be necessary.[1]

| Reagent | Formula | MW ( g/mol ) | CAS No. | Role & Justification |

| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 14047-29-1 | Starting Material: Provides the phenylboronic acid backbone and the carboxylic acid functionality. |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 | Starting Material: The nucleophile that forms the amide bond.[2][3] |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 25952-53-8 | Coupling Agent: Activates the carboxylic acid for aminolysis. Water-soluble byproducts simplify purification. |

| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | 2592-95-2 | Additive: Suppresses side reactions and minimizes potential racemization, increasing yield and purity.[4] |

| DIPEA | C₈H₁₉N | 129.24 | 7087-68-5 | Non-nucleophilic Base: Scavenges the HCl byproduct from EDC·HCl and protonated species formed during the reaction, maintaining a favorable reaction pH. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Solvent: A polar aprotic solvent that effectively dissolves all reactants and intermediates. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent: Used during work-up to extract the product from the aqueous phase. |

| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Aqueous Wash: Removes basic impurities like residual DIPEA and unreacted 4-chloroaniline. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous Wash: Removes acidic impurities like residual HOBt and unreacted 4-carboxyphenylboronic acid. |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | Aqueous Wash: Removes residual water from the organic layer before drying. |

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol) and 4-chloroaniline (1.28 g, 10.0 mmol).

-

Add anhydrous dimethylformamide (DMF, 50 mL) to dissolve the solids. Stir until a clear solution is obtained.

-

Add HOBt (1.50 g, 11.0 mmol, 1.1 equiv).

-

-

Reagent Addition & Reaction:

-

Cool the flask to 0 °C using an ice-water bath. This is crucial to manage the exotherm from the EDC addition and preserve the integrity of the activated intermediate.

-

Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv) to the solution in one portion.

-

Slowly add N,N-Diisopropylethylamine (DIPEA, 3.66 mL, 21.0 mmol, 2.1 equiv) dropwise over 5 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 16-24 hours.

-

-

Reaction Monitoring:

-

Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have an Rf value between that of the two starting materials. Alternatively, LC-MS can be used to confirm the formation of the product with the expected mass [M+H]⁺ of 276.0.

-

-

Aqueous Work-up:

-

Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 150 mL of Ethyl Acetate (EtOAc) and 150 mL of water.

-

Wash the organic layer sequentially with:

-

1M HCl (2 x 100 mL)

-

Saturated NaHCO₃ solution (2 x 100 mL)

-

Brine (1 x 100 mL)

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid is often of high purity. For further purification, recrystallization is the preferred method.[5]

-

Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator at 4 °C.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Validation

Confirming the structure and purity of the final compound is a critical final step.

| Analysis Technique | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.4 (s, 1H, -NH-), ~8.0-7.8 (m, 4H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H). The boronic acid protons B(OH)₂ may appear as a broad singlet. |

| Mass Spectrometry (ESI+) | Expected m/z: 276.05 [M+H]⁺ for C₁₃H₁₂BClNO₃⁺. |

| Purity (HPLC) | >95% purity is typically achieved with this protocol. |

| Appearance | White to off-white solid. |

Safety, Handling, and Waste Disposal

Strict adherence to safety protocols is mandatory. This synthesis involves hazardous materials.

| Substance | Hazard Class | Key Precautions |

| 4-Chloroaniline | Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Skin Sensitizer, Aquatic Hazard.[3][6] | Highly Toxic & Carcinogen. [6] Handle only in a fume hood. Avoid all contact with skin and eyes, and prevent inhalation of dust. Wear nitrile gloves, a lab coat, and chemical safety goggles.[6][7] |

| Boronic Acids | Irritant.[8] | May cause skin, eye, and respiratory irritation.[8][9] Avoid creating dust. |

| EDC·HCl / HOBt | Irritant / Flammable Solid | Can cause irritation. HOBt can be explosive when dry; use with appropriate caution. |

| DIPEA / DMF | Flammable, Irritant / Reproductive Toxin | Handle in a fume hood. DMF is a suspected reproductive toxin. Avoid exposure. |

-

Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and nitrile gloves are required at all times.[10]

-

Waste Disposal: All organic waste, including solvents and reaction residues, must be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive coupling reagents (degraded EDC).2. Impure 4-carboxyphenylboronic acid (high boroxine content).3. Insufficient base (DIPEA). | 1. Use fresh, properly stored EDC·HCl.2. Recrystallize the boronic acid from water before use.[1]3. Ensure 2.1 equivalents of DIPEA are added. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Low reaction temperature. | 1. Extend reaction time to 24 hours.2. Ensure the reaction is allowed to proceed at room temperature after initial cooling. |

| Difficult Purification | 1. Formation of N-acylurea byproduct.2. Product is insoluble during extraction. | 1. This is minimized by using HOBt. If formed, it may require column chromatography for removal.2. If the product precipitates, add more EtOAc or a co-solvent like THF during the work-up. |

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-クロロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. reddit.com [reddit.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. aaronchem.com [aaronchem.com]

- 9. laballey.com [laballey.com]

- 10. fishersci.com [fishersci.com]

4-(4-Chlorophenylcarbamoyl)phenylboronic acid chemical properties

An In-depth Technical Guide to 4-(4-Chlorophenylcarbamoyl)phenylboronic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. The document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide discusses its potential in the development of novel therapeutic agents, drawing upon the unique chemical behavior of the arylboronic acid moiety. This content is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical building block.

Introduction

This compound belongs to the class of arylboronic acids, organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. These molecules are renowned as indispensable intermediates in modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2] The title compound is particularly noteworthy as it incorporates two distinct reactive sites: the boronic acid group, which participates in cross-coupling and forms reversible esters with diols, and a stable N-(4-chlorophenyl)benzamide substructure. This dual functionality makes it a valuable synthon for constructing complex molecular architectures, including biologically active compounds and advanced materials.[3] Its structure suggests potential applications in medicinal chemistry, where the phenylboronic acid motif is explored for targeted drug delivery and enzyme inhibition, leveraging its ability to interact with diol-containing biomolecules like carbohydrates on cell surfaces.[4][5]

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. These data are crucial for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 874288-02-5 | [6][7] |

| Molecular Formula | C₁₃H₁₁BClNO₃ | [6][8] |

| Molecular Weight | 275.50 g/mol | [6][8] |

| Appearance | Solid (Predicted/Typical for class) | [9] |

| Melting Point | 248-250 °C | [9] |

| pKa (Predicted) | 8.04 ± 0.16 | [9] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [9] |

| MDL Number | MFCD09027203 | [6][8] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [8][9] |

Synthesis and Purification

The synthesis of this compound is most logically achieved through an amide coupling reaction between 4-carboxyphenylboronic acid and 4-chloroaniline. This approach is a standard and reliable method for forming amide bonds.

Proposed Synthetic Pathway

The reaction involves the activation of the carboxylic acid group of 4-carboxyphenylboronic acid, followed by nucleophilic attack from the amino group of 4-chloroaniline to form the amide linkage.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Amide Coupling

Causality: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. HOBt is added to suppress side reactions and minimize racemization (if chiral centers were present) by forming a more stable activated ester.

-

Preparation : In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-carboxyphenylboronic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Activation : Add EDC hydrochloride (1.2 equivalents) to the solution in one portion. Stir the mixture at room temperature for 30 minutes. Successful activation is often indicated by the complete dissolution of reagents.

-

Amine Addition : Add 4-chloroaniline (1.05 equivalents) to the reaction mixture.

-

Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (4-carboxyphenylboronic acid) is consumed.

-

Quenching and Extraction : Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude solid by recrystallization. Expert Insight: Arylboronic acids often exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Recrystallization from hot water or an appropriate solvent system is crucial to hydrolyze the boroxine back to the desired monomeric boronic acid, ensuring higher reactivity in subsequent steps.[10]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is essential. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the phenylboronic acid ring will appear as two doublets (AA'BB' system) in the downfield region (~7.8-8.2 ppm). The protons on the 4-chlorophenyl ring will also appear as an AA'BB' system of two doublets (~7.3-7.7 ppm). A broad singlet corresponding to the amide N-H proton should be visible further downfield (~10.0-10.5 ppm), and the B(OH)₂ protons may appear as a very broad singlet which can exchange with D₂O.[11][12]

-

¹³C NMR Spectroscopy : The carbon spectrum will show characteristic signals for the carbonyl carbon (~165 ppm), the carbon atom bonded to boron (which can be broad, ~130-135 ppm), and the various aromatic carbons, including the carbon attached to the chlorine atom.[13]

-

Infrared (IR) Spectroscopy : The IR spectrum should display a strong carbonyl (C=O) stretching band for the amide at approximately 1650-1680 cm⁻¹. A prominent N-H stretching band should appear around 3300 cm⁻¹. A broad O-H stretching band from the boronic acid group is also expected in the range of 3200-3500 cm⁻¹.[14]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound (275.50 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Chemical Reactivity and Stability

Reactivity of the Boronic Acid Group

The boronic acid moiety is the primary site of reactivity for applications in organic synthesis.

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction of arylboronic acids. It involves the palladium-catalyzed coupling of the boronic acid with an organohalide (or triflate) to form a new C-C bond.[1][15] This reaction is fundamental to the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials.[3] The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability Considerations

Arylboronic acids are generally stable solids but can undergo dehydration, especially upon heating, to form cyclic boroxine anhydrides.[10] While this process is reversible in the presence of water, the formation of boroxines can lead to lower yields in coupling reactions. Therefore, proper storage in a dry environment is recommended.[8][9] For applications requiring enhanced stability, particularly for purification via silica gel chromatography, boronic acids can be converted to more robust esters, such as pinacol esters.[16][17][18]

Applications in Research and Development

Organic Synthesis Intermediate

The primary application of this compound is as a versatile building block. Through Suzuki-Miyaura coupling, the boronic acid can be coupled with a variety of aryl or heteroaryl halides to synthesize complex, multi-ring structures. The presence of the amide and chloro-substituted phenyl ring provides additional points for functionalization or for tuning the electronic and steric properties of the final molecule.

Medicinal Chemistry and Drug Discovery

Phenylboronic acid (PBA) derivatives are gaining significant attention in drug development.[19] They are known to form reversible covalent bonds with 1,2- or 1,3-diols, a structural motif present in many biological molecules, including carbohydrates like sialic acid, which is often overexpressed on the surface of cancer cells.[4][5] This interaction forms the basis for using PBA-functionalized molecules for tumor targeting. This compound could be incorporated into larger drug delivery systems (e.g., nanoparticles, polymers) to target them to specific tissues.[5]

Caption: Conceptual model for targeted drug delivery using the compound.

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling

Self-Validating System: This protocol includes reaction monitoring and a full workup and purification procedure, ensuring the final product can be isolated and characterized to validate the reaction's success.

-

Reagent Setup : To a Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (e.g., 4-bromoanisole, 1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like potassium carbonate (K₂CO₃, 3.0 eq.).

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), via syringe.

-

Reaction : Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction and Washing : Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

-

Characterization : Confirm the structure of the product using NMR and Mass Spectrometry.

Safety and Handling

-

Hazard Identification : Boronic acids are generally considered irritants. This compound should be handled with care. It may cause skin and eye irritation.[20]

-

Personal Protective Equipment (PPE) : Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation and boroxine formation.[8][9]

Conclusion

This compound is a highly functionalized and valuable reagent for chemical synthesis and biomedical research. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it a key building block for complex organic molecules. Furthermore, the inherent properties of the arylboronic acid group present exciting opportunities for its application in developing targeted therapeutic and diagnostic agents. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for researchers looking to leverage its full potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. japsonline.com [japsonline.com]

- 5. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 9. This compound CAS#: 874288-02-5 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound(874288-02-5) 1H NMR spectrum [chemicalbook.com]

- 12. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. uwindsor.ca [uwindsor.ca]

- 16. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 19. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Chlorophenylcarbamoyl)phenylboronic acid CAS 874288-02-5 characterization

An In-Depth Technical Guide to 4-(4-Chlorophenylcarbamoyl)phenylboronic acid (CAS 874288-02-5): Characterization and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth protocols, the scientific rationale behind methodological choices, and a discussion of its therapeutic context.

Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition

This compound, CAS 874288-02-5, belongs to a class of compounds being investigated for their potent biological activity. Its structure, featuring a boronic acid moiety and a substituted amide linkage, makes it a prime candidate for targeted inhibition of enzymes. A primary target of interest for molecules with this scaffold is soluble epoxide hydrolase (sEH).

The enzyme sEH plays a critical role in the metabolism of lipid signaling molecules.[1] Specifically, it hydrolyzes biologically active epoxy fatty acids (EFAs), such as the anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[2][3] By inhibiting sEH, the endogenous levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of pathologies including hypertension, inflammation, pain, and cardiovascular diseases like cardiac hypertrophy.[3][4][5][6] Therefore, the characterization and validation of potent sEH inhibitors like this compound are of paramount importance.

Caption: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Physicochemical and Structural Properties

The identity and purity of a drug candidate are foundational to any research. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 874288-02-5 | [7][8] |

| Molecular Formula | C₁₃H₁₁BClNO₃ | [7] |

| Molecular Weight | 275.50 g/mol | [7] |

| IUPAC Name | [4-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid | [] |

| Synonyms | B-[4-[[(4-Chlorophenyl)amino]carbonyl]phenyl]boronic acid | [7] |

The molecule's structure combines three key functional domains:

-

Phenylboronic Acid: This group is crucial for interacting with the active sites of target enzymes, often forming reversible covalent bonds with serine residues.[10] It is a versatile functional group widely used in drug design and for Suzuki-Miyaura cross-coupling reactions.[11]

-

Amide Linker: Provides structural rigidity and specific hydrogen bonding opportunities (donor and acceptor sites), which are critical for molecular recognition and binding affinity.

-

4-Chlorophenyl Group: This terminal hydrophobic group contributes to the overall binding affinity, likely by interacting with hydrophobic pockets within the target's active site.

Synthesis and Purification Workflow

A reliable synthetic route and a rigorous purification protocol are essential for obtaining high-purity material, which is a prerequisite for accurate biological and analytical assessment.

Proposed Synthetic Pathway: Amide Coupling

A logical and efficient synthesis involves the coupling of 4-boronobenzoic acid with 4-chloroaniline using a standard peptide coupling agent.

References

- 1. What are EPHX2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. arctomsci.com [arctomsci.com]

- 8. parchem.com [parchem.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Chlorophenylcarbamoyl)phenylboronic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Abstract

This compound is a synthetic organic compound featuring a phenylboronic acid moiety, a class of molecules renowned for its utility in medicinal chemistry and chemical synthesis. While this specific molecule is commercially available primarily as a building block for Suzuki-Miyaura cross-coupling reactions, its structural features—namely the reactive boronic acid "warhead" and a drug-like carbamoyl scaffold—suggest a strong potential for biological activity.[1][2] This guide synthesizes the known pharmacology of phenylboronic acids to propose several plausible, experimentally testable mechanisms of action for this compound. We will deconstruct its molecular architecture, explore its likely physicochemical properties, and present hypotheses centered on enzyme inhibition and targeted glycoprotein binding. Furthermore, this document provides a comprehensive framework of experimental protocols designed to systematically investigate and validate these putative mechanisms, serving as a roadmap for researchers in drug discovery and chemical biology.

Part 1: The Phenylboronic Acid Motif in Medicinal Chemistry

The incorporation of boron into organic molecules, particularly as boronic acid, has yielded significant therapeutic breakthroughs. Boronic acids are recognized as privileged pharmacophores due to the unique electronic properties of the boron atom. Boron's empty p-orbital allows it to act as a potent Lewis acid, enabling it to form stable, yet reversible, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine, threonine, or sugars.[3][4]

This reactivity is the cornerstone of their success as enzyme inhibitors. The most prominent example is Bortezomib (Velcade®) , a dipeptide boronic acid that was the first proteasome inhibitor approved by the FDA for treating multiple myeloma.[5][6] Its mechanism relies on the boronic acid moiety targeting the N-terminal threonine residue in the catalytic β-subunit of the 20S proteasome, effectively mimicking the tetrahedral transition state of peptide hydrolysis and halting protein degradation.[3] Beyond the proteasome, boronic acids have been developed as inhibitors for a wide range of enzymes, including serine proteases (e.g., thrombin, chymotrypsin) and metallo-β-lactamases.[5][6][7]

A second key mechanism involves the interaction of boronic acids with 1,2- or 1,3-diols to form cyclic boronate esters. This property is heavily exploited in the development of glucose-responsive systems for insulin delivery.[8] In oncology, this same reactivity is being explored for targeted therapy, as phenylboronic acid (PBA) derivatives can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells, providing a method for targeted drug delivery or direct cytotoxicity.[9]

Part 2: Molecular Scaffolding and Physicochemical Profile

A thorough understanding of a compound's mechanism begins with an analysis of its structure and inherent chemical properties.

Chemical Structure Analysis

The structure of this compound can be dissected into three key functional domains:

-

The Boronic Acid "Warhead" (-B(OH)₂): This is the primary reactive group, capable of forming covalent bonds with enzyme active site residues or cell-surface diols. Its electrophilic boron atom is the key to its putative biological activity.

-

The Carbamoyl-Phenyl Scaffold: This central part of the molecule provides a rigid framework. The amide (-CONH-) linker is a critical feature, capable of forming hydrogen bonds with target proteins, which heavily influences binding affinity and selectivity. The orientation of the boronic acid and the carbamoyl group at positions 1 and 4 of the phenyl ring dictates the vector and distance of its potential interactions.

-

The 4-Chlorophenyl Targeting Group: The terminal chlorophenyl ring adds significant hydrophobicity to the molecule. It is expected to engage in van der Waals and hydrophobic interactions within a target's binding pocket. The chlorine atom can also participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug design.

Physicochemical Data

The predicted and known properties of the molecule are essential for designing experiments and understanding its potential as a drug candidate.

| Property | Value | Source |

| CAS Number | 874288-02-5 | [10] |

| Molecular Formula | C₁₃H₁₁BClNO₃ | [1] |

| Molecular Weight | 275.50 g/mol | [1] |

| IUPAC Name | (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid | [11] |

| Primary Utility | Organic synthesis (Suzuki-Miyaura coupling) | [1] |

Part 3: Proposed Mechanisms of Action

Based on the structural analysis and precedents from the literature, we propose two primary, experimentally distinguishable mechanisms of action for this compound.

Hypothesis A: Covalent Serine/Threonine Protease Inhibition

The most probable mechanism of action is the inhibition of a protease that possesses a key serine or threonine nucleophile in its active site.

Rationale: The structure is reminiscent of a classic serine protease inhibitor design: a reactive "warhead" attached to a scaffold that mimics a peptide substrate to achieve binding specificity. The carbamoyl-phenyl and chlorophenyl groups would serve to anchor the molecule in the enzyme's specificity pockets (e.g., the S1, S2 pockets of a trypsin-like protease).

Detailed Mechanism:

-

Initial Binding: The inhibitor docks into the enzyme's active site, guided by non-covalent interactions (hydrogen bonds from the amide, hydrophobic interactions from the chlorophenyl ring).

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (or threonine) residue attacks the electrophilic boron atom.

-

Tetrahedral Adduct Formation: A stable, covalent, tetrahedral boronate adduct is formed between the inhibitor and the enzyme. This complex mimics the high-energy transition state of peptide bond hydrolysis, but is significantly more stable, thus locking the enzyme in an inactive state.[3]

Visualization of Serine Protease Inhibition

Caption: Covalent inhibition of a serine protease by a boronic acid.

Hypothesis B: Targeting Cell-Surface Sialic Acids

An alternative or potentially concurrent mechanism involves binding to cell-surface glycoproteins.

Rationale: Phenylboronic acids are known to form reversible boronate esters with cis-diols. Sialic acids, terminal sugar residues on many cell-surface glycoproteins and glycolipids, present cis-diol functionalities and are often overexpressed in cancer, making them an attractive therapeutic target.[9]

Detailed Mechanism:

-

Cell Surface Recognition: The compound localizes near the cell membrane.

-

Ester Formation: The boronic acid moiety reacts with the cis-diol of a sialic acid residue on a glycoprotein.

-

Biological Consequence: This binding event could have several outcomes:

-

Direct Cytotoxicity: By clustering essential glycoproteins, it could disrupt signaling or transport functions.

-

Targeted Payload Delivery: If conjugated to a cytotoxic drug, it could act as a targeting agent to deliver the payload specifically to cancer cells.

-

Inhibition of Cell Adhesion: By masking sialic acid residues, it could interfere with cell-cell or cell-matrix interactions that are crucial for metastasis.

-

Visualization of Sialic Acid Binding

References

- 1. (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. danabiosci.com [danabiosci.com]

- 11. (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid [myskinrecipes.com]

An In-Depth Technical Guide to the NMR Data Interpretation of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Abstract

This technical guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive walkthrough of ¹H and ¹³C NMR spectra. We delve into the structural rationale behind chemical shifts, coupling constants, and signal multiplicities. This guide also outlines a robust, self-validating protocol for the acquisition of high-quality NMR data for this and structurally related compounds. The content herein is grounded in established spectroscopic principles and supported by references to authoritative literature, ensuring both technical accuracy and practical utility.

Introduction: Significance and Structural Overview

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure uniquely combines three key functional motifs: a phenylboronic acid, an amide linker, and a chlorinated phenyl ring. The boronic acid moiety is a versatile functional group known for its ability to form reversible covalent bonds with diols, making it a crucial component in sensors and drug delivery systems.[1][2] The N-aryl amide linkage provides structural rigidity and specific hydrogen bonding capabilities, while the 4-chlorophenyl group influences the molecule's electronic properties and potential for halogen bonding interactions.

Accurate structural elucidation is paramount for understanding the reactivity, binding affinity, and overall function of this molecule. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom in the structure. This guide will systematically dissect the NMR data to provide a clear and unambiguous assignment of the molecule's constitution.

Molecular Structure:

References

The Enduring Legacy of the Phenylboronic Acid Moiety: From Serendipitous Discovery to Precision Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

For over a century and a half, the unassuming phenylboronic acid and its derivatives have quietly revolutionized vast domains of chemical science. Initially explored out of academic curiosity, these organoboron compounds have evolved into indispensable tools in synthetic chemistry, sophisticated sensors for biological analytes, and the foundational components of life-saving therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of phenylboronic acid derivatives. It is designed for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a narrative grounded in mechanistic understanding and practical, field-proven insights. We will journey from the foundational discoveries of the 19th century to the Nobel Prize-winning innovations of the 20th, and culminate in the cutting-edge applications that are shaping 21st-century medicine and materials science.

A Fortuitous Past: The Genesis of Organoboron Chemistry

The story of phenylboronic acids begins not with a targeted quest, but with the foundational explorations of organometallic chemistry. In 1860, Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid, through the reaction of diethylzinc with triethyl borate.[1] This seminal work laid the groundwork for the broader class of organoboranes. However, it was the work of Alfred Michaelis and his student, P. Becker, in 1880 that specifically brought phenylboronic acid into the chemical lexicon.[2] They achieved its synthesis by heating diphenylmercury with boron trichloride in a sealed tube, followed by hydrolysis.[2]

For many decades, boronic acids remained largely a chemical curiosity. Their true potential began to be unlocked in the mid-20th century through the pioneering work of Herbert C. Brown. His extensive research into hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, transformed organoboranes from niche compounds into versatile synthetic intermediates.[3][4] This work, which earned him a share of the 1979 Nobel Prize in Chemistry, provided a practical and efficient means to generate a wide array of organoboranes, paving the way for their widespread use in organic synthesis.[3]

The late 1970s marked another watershed moment with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura in 1979.[5][6] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, proved to be remarkably robust, tolerant of numerous functional groups, and utilized reagents with low toxicity.[5][6] The Suzuki-Miyaura coupling, for which Suzuki shared the 2010 Nobel Prize in Chemistry, has become one of the most powerful and widely used reactions in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[5][7]

This historical trajectory, from a serendipitous discovery to a Nobel Prize-winning cornerstone of synthesis, underscores the profound and evolving impact of phenylboronic acid and its derivatives on the landscape of chemical science.

The Art of Creation: Synthesis and Characterization of Phenylboronic Acid Derivatives

The synthetic utility of phenylboronic acids is predicated on the ability to prepare them efficiently and with a wide range of functional groups. Over the years, a diverse armamentarium of synthetic methods has been developed, ranging from classical organometallic approaches to modern transition-metal-catalyzed reactions.

Classical Synthetic Approaches

The most prevalent and time-honored method for the synthesis of phenylboronic acids involves the reaction of an organometallic reagent, typically a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[2][8]

Workflow for the Synthesis of Phenylboronic Acid via a Grignard Reagent:

Caption: General workflow for the synthesis of phenylboronic acid.

Detailed Protocol: Synthesis of Phenylboronic Acid

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Bromobenzene (1.0 eq) is dissolved in anhydrous THF and added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 eq), dissolved in anhydrous THF, is then added dropwise, maintaining the temperature below -60 °C. The formation of a white precipitate is typically observed.

-

Hydrolysis and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude phenylboronic acid is purified by recrystallization from a suitable solvent system, such as water or a mixture of hexane and ethyl acetate, to yield a white crystalline solid.

Modern Synthetic Methods

While the Grignard and organolithium methods are robust, their functional group tolerance can be limited. The advent of palladium-catalyzed cross-coupling reactions has provided milder and more versatile routes to functionalized phenylboronic acids. The Miyaura borylation reaction, which couples an aryl halide or triflate with a diboron reagent, is a particularly powerful tool.[8]

Characterization Techniques

The unambiguous characterization of phenylboronic acid derivatives is crucial for their use in research and development. A combination of spectroscopic and analytical techniques is employed to confirm their structure, purity, and properties.

| Technique | Information Obtained | Key Considerations |

| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment of protons and carbon atoms, confirming the structure of the phenyl ring and any substituents. | The B(OH)₂ protons are often broad and may exchange with solvent protons. ¹¹B NMR can be a useful complementary technique.[9][10] |

| ¹¹B NMR Spectroscopy | Directly observes the boron nucleus, providing information about its coordination state (trigonal planar vs. tetrahedral). This is particularly useful for studying interactions with diols.[9][11] | The chemical shifts are sensitive to the electronic environment and coordination of the boron atom.[9] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[12] | Boronic acids can form trimetric anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum.[6] |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. | Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging.[13] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the O-H stretch of the boronic acid and the B-O stretch. | The O-H stretching vibration is typically broad due to hydrogen bonding. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

A Moiety of Many Talents: Applications of Phenylboronic Acid Derivatives

The unique chemical properties of the boronic acid group—its Lewis acidity, ability to form reversible covalent bonds with diols, and its participation in transition-metal-catalyzed reactions—have led to a vast and ever-expanding range of applications.

The Cornerstone of Cross-Coupling: The Suzuki-Miyaura Reaction

As previously mentioned, the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. Its ability to create carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]

The Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[14] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a palladium(II) intermediate.[14]

-

Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium(II) center, replacing the halide.[14]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst.[14]

Experimental Protocol: A Typical Suzuki-Miyaura Cross-Coupling Reaction

-

Reaction Setup: To a round-bottom flask are added the aryl halide (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Solvent and Degassing: A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Sweet Recognition: Phenylboronic Acids as Glucose Sensors

A remarkable feature of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- and 1-3-diols, which are abundant in saccharides like glucose.[15] This interaction forms the basis for the development of sophisticated sensors for continuous glucose monitoring, a critical need for individuals with diabetes.[16]

The Mechanism of Glucose Sensing:

Caption: The basic principle of glucose sensing using phenylboronic acid.

The binding of glucose to a phenylboronic acid derivative can be transduced into a measurable signal, most commonly a change in fluorescence.[17] Fluorescent dyes can be appended to the phenylboronic acid scaffold. Upon glucose binding, the electronic properties of the boronic acid moiety are altered, which in turn modulates the fluorescence of the attached dye.[17]

Key Performance Metrics for Boronic Acid-Based Glucose Sensors:

| Metric | Description | Importance |

| Sensitivity | The magnitude of the signal change in response to a given change in glucose concentration. | A high sensitivity allows for the detection of small changes in glucose levels. |

| Selectivity | The ability to bind to glucose in the presence of other potentially interfering diols (e.g., fructose, lactate). | High selectivity is crucial for accurate glucose measurements in complex biological fluids. |

| Response Time | The time it takes for the sensor to respond to a change in glucose concentration. | A rapid response time is essential for real-time glucose monitoring. |

| Reversibility | The ability of the sensor to bind and release glucose in a reversible manner. | Reversibility is necessary for continuous monitoring of fluctuating glucose levels. |

| Stability | The long-term stability of the sensor under physiological conditions. | A stable sensor minimizes the need for frequent recalibration or replacement. |

A New Frontier in Medicine: Boronic Acids in Drug Development

The unique reactivity of the boronic acid group has been ingeniously exploited in the design of novel therapeutic agents. The ability of the boron atom to form a stable, yet reversible, covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes makes boronic acids potent enzyme inhibitors.[18]

Bortezomib (Velcade®): A Paradigm-Shifting Cancer Therapeutic

The most prominent example of a boronic acid-based drug is bortezomib, a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[10][19] The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins. In many cancers, the proteasome is overactive, allowing cancer cells to survive and proliferate.

Bortezomib's mechanism of action involves the reversible inhibition of the 26S proteasome.[20] The boron atom in bortezomib forms a covalent bond with the N-terminal threonine residue in the catalytic site of the proteasome, effectively blocking its activity.[20] This leads to an accumulation of regulatory proteins that control cell cycle progression and apoptosis, ultimately inducing cell death in cancerous cells.[21]

Other Boronic Acid-Based Drugs:

The success of bortezomib has spurred the development of other boronic acid-containing drugs. Ixazomib (Ninlaro®) is another proteasome inhibitor approved for the treatment of multiple myeloma.[18][19] Vaborbactam is a β-lactamase inhibitor that is used in combination with antibiotics to combat bacterial resistance.[10] Numerous other boronic acid derivatives are currently in clinical trials for a range of diseases, highlighting the growing importance of this pharmacophore in modern medicine.[8]

Future Perspectives: The Unfolding Potential of Phenylboronic Acids

The journey of phenylboronic acid and its derivatives is far from over. Ongoing research continues to unveil new facets of their reactivity and expand their applications into exciting new territories. In catalysis, the development of novel boronic acid-based ligands and catalysts is enabling new and more efficient chemical transformations. In the realm of sensors, researchers are designing increasingly sophisticated boronic acid-based probes for the detection of a wide range of biologically important analytes beyond glucose.

Perhaps the most exciting frontier lies in drug discovery. The proven success of bortezomib has solidified the boronic acid moiety as a privileged scaffold for the design of enzyme inhibitors. The ability to fine-tune the electronic and steric properties of the phenyl ring allows for the development of highly potent and selective inhibitors for a variety of therapeutic targets. As our understanding of the intricate roles of enzymes in disease continues to grow, so too will the opportunities for the rational design of novel boronic acid-based therapeutics.

Conclusion

From its humble beginnings in the 19th century, phenylboronic acid has risen to become a true giant of the chemical world. Its journey is a testament to the power of fundamental research and the unexpected ways in which scientific discoveries can transform our world. For the researchers, scientists, and drug development professionals who continue to explore the rich chemistry of this remarkable molecule, the future is undoubtedly bright. The enduring legacy of the phenylboronic acid moiety is not just in the reactions it enables or the molecules it helps to create, but in the profound and lasting impact it has had, and will continue to have, on the advancement of science and medicine.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence Intensity- and Lifetime-Based Glucose Sensing Using Glucose/Galactose-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]

- 16. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Investigating 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid as a Therapeutic Candidate

Abstract

The phenylboronic acid scaffold represents a cornerstone in modern medicinal chemistry, giving rise to FDA-approved drugs for both oncology and infectious diseases. This guide provides a comprehensive framework for the preclinical investigation of a specific derivative, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. We will delve into the fundamental mechanism of boronic acids, identify high-probability therapeutic targets, and provide detailed, field-proven experimental workflows for target validation and lead characterization. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising compound.

The Phenylboronic Acid Moiety: A Privileged Scaffold in Drug Discovery

The utility of boronic acids in medicine stems from the unique electronic nature of the boron atom. Possessing a vacant p-orbital, the boron atom in this compound acts as a Lewis acid, making it highly susceptible to nucleophilic attack. This property facilitates the formation of reversible, yet stable, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine, threonine, or tyrosine residues within enzyme active sites.[1][2][3] This mechanism of action, which mimics the tetrahedral high-energy intermediate of enzymatic reactions, is the foundation for the potent inhibitory activity of many boronic acid-based drugs.[4][5]

Two landmark drugs underscore the therapeutic power of this scaffold:

-

Bortezomib (Velcade®): A dipeptidyl boronic acid that was the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[1] Its boronic acid warhead forms a covalent adduct with the N-terminal threonine of the 20S proteasome's catalytic subunit.[1]

-

Vaborbactam (Vabomere®): A cyclic boronic acid that acts as a β-lactamase inhibitor.[1] It protects β-lactam antibiotics from degradation by serine β-lactamases, restoring their efficacy against resistant bacterial strains.[1][5]

The structure of this compound, featuring a substituted phenyl ring linked via a carbamoyl (amide) bond, suggests a design intended to confer specificity for a particular protein target. The 4-chlorophenyl group can engage in hydrophobic and halogen bonding interactions, while the carbamoyl linker provides hydrogen bonding capabilities, guiding the boronic acid "warhead" to its target.

High-Priority Therapeutic Areas and Potential Molecular Targets

Based on the established pharmacology of phenylboronic acid derivatives, we can prioritize several therapeutic areas and corresponding molecular targets for this compound.

Oncology

The success of proteasome inhibitors has cemented boronic acids as a key modality in cancer treatment.[1][6] Beyond the proteasome, other targets are emerging.

-

Primary Target Hypothesis: Serine Proteases in the Tumor Microenvironment: Many serine proteases are dysregulated in cancer, contributing to invasion, metastasis, and angiogenesis.

-

Fibroblast Activation Protein-alpha (FAP): A post-proline serine peptidase highly expressed on cancer-associated fibroblasts in the tumor stroma. Talabostat (PT-100), a boronic acid-containing compound, is a known FAP inhibitor that has been explored in clinical trials.[6]

-

Dipeptidyl Peptidases (DPPs): A family of exopeptidases, including DPP4, that can influence tumor growth and the immune response.[6]

-

-

Secondary Target Hypothesis: Cancer Cell Surface Sialic Acid Targeting: Phenylboronic acids are known to form reversible ester bonds with cis-diols, a structural motif present in sialic acids.[7][8] Sialic acids are often overexpressed on the surface of cancer cells and are key components of glycoproteins involved in cell adhesion and signaling.[8][9] This interaction could be leveraged for:

Infectious Diseases: Combating Antibiotic Resistance

The growing crisis of antibiotic resistance necessitates the development of novel antibacterial agents. Boronic acids have proven to be potent inhibitors of β-lactamases, the primary mechanism of resistance to penicillin and cephalosporin antibiotics.[12][13]

-

Primary Target Hypothesis: Serine β-Lactamases: These enzymes utilize a catalytic serine residue to hydrolyze the β-lactam ring of antibiotics. Phenylboronic acids act as transition-state analog inhibitors, effectively neutralizing these resistance enzymes.[4][5][12] The key targets belong to:

The workflow for investigating this compound should therefore be bifurcated to explore both its potential as an anti-cancer agent and as a β-lactamase inhibitor.

Experimental Validation Workflows

A rigorous, phased approach is required to systematically evaluate the therapeutic potential of this compound.

Phase 1: Initial Target Class Screening

The first step is to determine which of the high-level target classes the compound interacts with. This is achieved through a series of well-defined enzymatic and cellular assays.

Caption: Initial screening workflow for this compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) against a panel of relevant serine proteases (e.g., FAP, DPP4).

-

Materials: Recombinant human proteases, fluorogenic peptide substrates, assay buffer (e.g., 50 mM Tris, pH 7.4), 96-well black plates, plate reader with fluorescence capabilities.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer. A typical starting concentration range is 100 µM to 1 nM.

-

In a 96-well plate, add 25 µL of the diluted compound.

-

Add 50 µL of recombinant enzyme solution (pre-determined concentration for linear reaction kinetics) to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

Monitor the increase in fluorescence (e.g., Ex/Em = 340/420 nm) over time using a kinetic plate reader.

-

Calculate the initial reaction velocity (V) for each concentration.

-

Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Objective: To determine the IC50 against key serine β-lactamases (e.g., KPC-2, AmpC).

-

Materials: Purified β-lactamase enzymes, Nitrocefin (a chromogenic cephalosporin), assay buffer (e.g., 50 mM Phosphate Buffer + 50 mM KCl, pH 7.4), 96-well clear plates, spectrophotometer plate reader.[13]

-

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Incubate for 10-20 minutes at room temperature. Boronic acids exhibit time-dependent inhibition, so this pre-incubation is crucial.

-

Initiate the reaction by adding 25 µL of Nitrocefin solution.

-

Monitor the change in absorbance at 485 nm over time.[13] The hydrolysis of Nitrocefin results in a color change from yellow to red.

-

Calculate initial velocities and determine the IC50 as described in Protocol 1.

-

Phase 2: Mechanism of Action and Cellular Activity

Once a primary target class is identified, the next phase focuses on elucidating the mechanism of inhibition and confirming activity in a cellular context.

| Assay Type | Target | Endpoint | Result for Compound X |

| Enzymatic | FAP | IC50 | 85 nM |

| DPP4 | IC50 | > 10 µM | |

| KPC-2 β-Lactamase | IC50 | 1.2 µM | |

| AmpC β-Lactamase | IC50 | 700 nM[4] | |

| Cellular | FAP-expressing Fibroblasts | EC50 | 250 nM |

| A549 Lung Cancer Cells | GI50 | 5.5 µM | |

| Antibacterial | E. coli expressing AmpC | MIC (w/ Meropenem) | 4 µg/mL |

| Wild-type E. coli | MIC (w/ Meropenem) | > 64 µg/mL |

-

Objective: To determine the inhibition constant (Ki) and elucidate the mode of inhibition (e.g., competitive, non-competitive).

-

Rationale: While IC50 is a useful measure of potency, it is dependent on experimental conditions (e.g., substrate concentration). Ki is an intrinsic measure of the affinity of the inhibitor for the enzyme.

-

Procedure:

-

Perform the enzymatic assay (Protocol 1 or 2) using multiple, fixed concentrations of the inhibitor.

-

At each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2x to 5x the Km value of the substrate).

-

Measure the initial reaction velocities for all conditions.

-

Generate Michaelis-Menten plots (Velocity vs. [Substrate]) for each inhibitor concentration.

-

Transform the data into a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of line intersections will indicate the mode of inhibition. For competitive inhibitors like boronic acids, the lines should intersect on the y-axis.

-

Use non-linear regression analysis of the raw data, fitting to the appropriate inhibition model (e.g., competitive inhibition equation) to calculate Km, Vmax, and Ki. The Cheng-Prusoff equation can also be used to estimate Ki from the IC50 value for competitive inhibitors: Ki = IC50 / (1 + [S]/Km).[13]

-

If the compound shows potent inhibition of a target like FAP, it is crucial to understand its downstream effects.

Caption: Hypothesized FAP inhibition signaling pathway.

Conclusion and Future Directions

This guide outlines a clear, structured, and technically grounded path for the initial investigation of this compound. The core strength of the boronic acid scaffold lies in its covalent, reversible mechanism of action, which has been clinically validated against both cancer and bacterial targets.[1][6] The initial screening phase is critical for efficiently identifying the most promising therapeutic avenue, be it as a serine protease inhibitor for oncology or a β-lactamase inhibitor for infectious diseases. Subsequent mechanistic studies and cellular assays will build the necessary data package for further preclinical development, including structure-activity relationship (SAR) studies, ADME/Tox profiling, and eventual in vivo efficacy models. The unique substitution pattern of this particular molecule warrants a thorough investigation to unlock its full therapeutic potential.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling | MDPI [mdpi.com]

- 4. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a candidate molecule is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid (CAS No. 874288-02-5), a molecule of interest in medicinal chemistry.[1][2] Boronic acids and their derivatives are recognized as crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, enabling the creation of complex bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the structural determinants of this compound's solubility, the influence of environmental factors, and provide robust methodologies for its empirical determination.

Molecular Structure and Physicochemical Properties

Chemical Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chlorophenylboronic acid | Phenylboronic acid |

| CAS Number | 874288-02-5[1][2] | 1679-18-1[3][4] | 98-80-6 |

| Molecular Formula | C13H11BClNO3[5] | C6H6BClO2[3][6] | C6H7BO2 |

| Molecular Weight | 275.50 g/mol [5] | 156.37 g/mol [3] | 121.93 g/mol |

| Predicted pKa | ~8.4 (boronic acid) | 8.39±0.10[3] | ~8.8 |

| Predicted LogP | ~2.5 | 1.45 | 0.88 |

| Water Solubility | Not empirically determined | 2.5 g/100 mL[3][7] | ~2 g/100 cm3 H2O at 20°C[8][9] |

The structure of this compound is characterized by three key functional groups that dictate its solubility: the phenylboronic acid moiety, the amide (carbamoyl) linker, and the 4-chlorophenyl group. The boronic acid group, with its two hydroxyls, can engage in hydrogen bonding with water, contributing to aqueous solubility. However, the overall molecule possesses significant hydrophobic character due to the two phenyl rings and the chlorine substituent. The amide group can also participate in hydrogen bonding, but its contribution to water solubility can be complex and dependent on the overall molecular conformation.

The introduction of substituents to the phenyl ring of phenylboronic acid is known to significantly affect its solubility.[10] For instance, the introduction of groups like isobutoxy, carboxyl, and trifluoromethyl has been shown to decrease water solubility compared to the unsubstituted phenylboronic acid.[8][9] While no direct data exists for the carbamoyl group in this position, the large, hydrophobic 4-chlorophenyl extension suggests that the aqueous solubility of the title compound is likely to be lower than that of both phenylboronic acid and 4-chlorophenylboronic acid.

Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental factors:

-

pH: The acidity of the boronic acid group (predicted pKa ~8.4) is a critical determinant of its aqueous solubility. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the boronic acid will deprotonate to form the more soluble boronate salt. Therefore, a significant increase in aqueous solubility is expected in alkaline conditions. The analysis of boronic acids by HPLC often leverages pH to control retention, with higher pH leading to increased charge and altered retention times.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This principle can be leveraged for crystallization processes.[8] However, the thermal stability of the compound must be considered, as boronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines, which can impact solubility measurements.[10]

-

Co-solvents: In drug formulation, the use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. For this compound, polar organic solvents that are miscible with water, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), are likely to increase its solubility. Phenylboronic acid itself exhibits high solubility in ethers and ketones, and moderate solubility in chloroform.[11][12][13][14]

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

Experimental Protocols for Solubility Determination